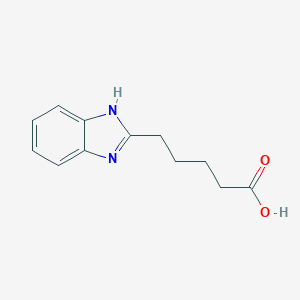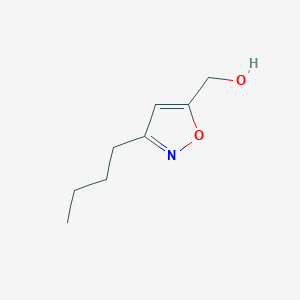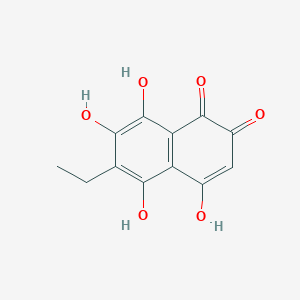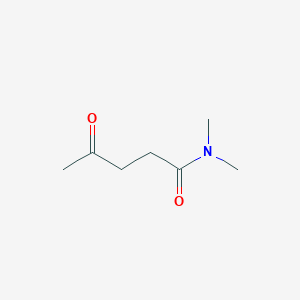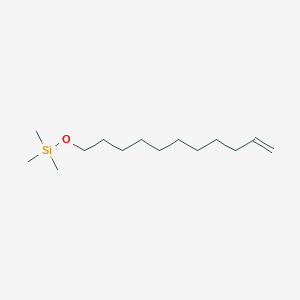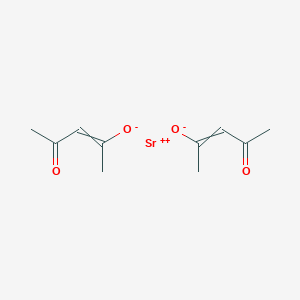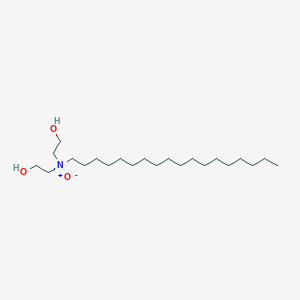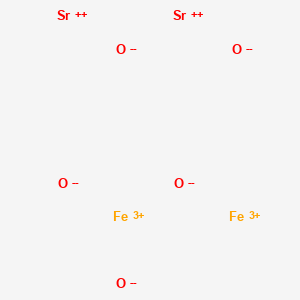
Tetraammineplatinum(II) chloride hydrate
描述
Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .
准备方法
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) chloride hydrate can be synthesized by reacting ammonium chloroplatinate(IV) with ammonia. The reaction typically involves dissolving ammonium chloroplatinate(IV) in water, followed by the addition of ammonia solution. The mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tetraammineplatinum(II) chloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Platinum complexes with different ligands.
科学研究应用
Tetraammineplatinum(II) chloride hydrate has a wide range of scientific research applications:
作用机制
The mechanism of action of tetraammineplatinum(II) chloride hydrate involves its ability to coordinate with various ligands and form stable complexes. The central platinum ion can interact with molecular targets, such as DNA in the case of anticancer drugs, leading to the formation of cross-links that inhibit DNA replication and transcription .
相似化合物的比较
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar structure but with palladium instead of platinum.
Tetraammineplatinum(II) hydroxide hydrate: Similar structure but with hydroxide ligands instead of chloride.
Diamminedinitritoplatinum(II) solution: Contains two ammine and two nitrito ligands.
Uniqueness
Tetraammineplatinum(II) chloride hydrate is unique due to its specific ligand arrangement and its ability to serve as a versatile precursor for various platinum-based catalysts and complexes. Its applications in both homogeneous and heterogeneous catalysis, as well as its role in pharmaceutical research, highlight its importance in scientific research and industry .
属性
IUPAC Name |
azane;dichloroplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108374-32-9, 13933-33-0 | |
| Record name | Tetraammineplatinum(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?
A1: this compound serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The ultrasonic method employed in the study utilizes this compound along with carbon black and ethyl cellulose. The platinum compound loading and drying temperature are crucial factors influencing the properties of the final Pt/CB product.
Q2: How does the characterization of the synthesized Pt/CB powder connect to its potential applications?
A2: Characterization techniques like XRD, SEM, EDX, XRF, and TEM analyses help determine the chemical composition and microstructure of the Pt/CB powder. [] These factors directly impact the powder's electrical conductivity, a key property for applications like coating fluorine-doped tin oxide (FTO) conductive glasses. Understanding these properties is vital for optimizing the performance of Pt/CB coatings in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-[(3-chloro-1-oxido-1,2,4-benzotriazin-1-ium-7-carbonyl)amino]benzenesulfonate](/img/structure/B79808.png)
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate](/img/structure/B79809.png)
